3-Hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one is a nitrogen-rich heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with hydrazinyl and methyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one typically involves the reaction of hydrazine derivatives with triazine precursors. One common method includes the condensation of 2,6-dimethyl-1,2,4-triazin-5-one with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Scientific Research Applications
3-Hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of high-energy materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydrazinyl-6-methyl-1,2,4-triazin-5-one
- 3-Hydrazinyl-4,5-dihydro-1,2,4-triazin-5-one
- 3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride
Uniqueness
Compared to similar compounds, 3-Hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one is unique due to its specific substitution pattern on the triazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
61402-53-7 |
---|---|
Molecular Formula |
C5H9N5O |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
3-hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H9N5O/c1-3-4(11)7-5(8-6)10(2)9-3/h6H2,1-2H3,(H,7,8,11) |
InChI Key |
TZAXCOOQWYXHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=NC1=O)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.